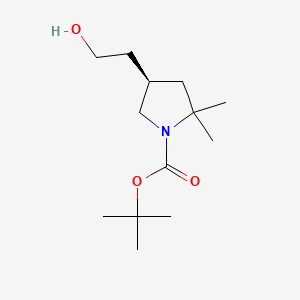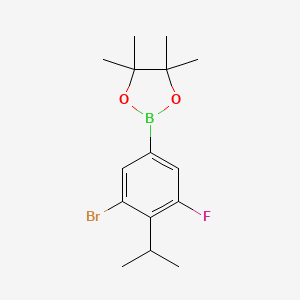
5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the role of halogen substituents in modulating biological activities .
Medicine: Indole derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mécanisme D'action
The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes. The compound may exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
5-Fluoroindole-3-acetic acid: Similar in structure but lacks the chlorine atom.
6-Chloroindole-3-carboxylic acid: Similar in structure but lacks the fluorine atom.
Uniqueness: The presence of both chlorine and fluorine atoms on the indole ring makes 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride unique. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H7Cl2FN2 |
|---|---|
Poids moléculaire |
221.06 g/mol |
Nom IUPAC |
5-chloro-6-fluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H6ClFN2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H |
Clé InChI |
TZIWQEFJHGPOBB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)F)NC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)

![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)

![5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine](/img/structure/B13933185.png)


![Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-](/img/structure/B13933197.png)



![n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)
![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)
